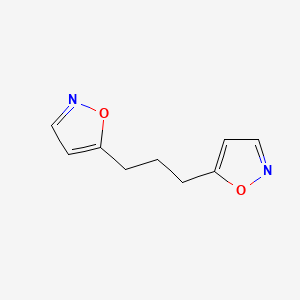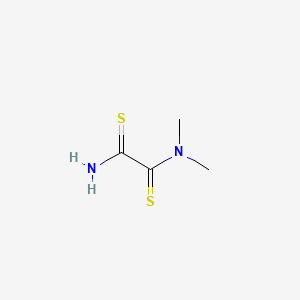
Dipentyl 2,3,5,6-tetrachloroterephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipentyl 2,3,5,6-tetrachloroterephthalate is an organic compound with the molecular formula C18H22Cl4O4 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms and the carboxyl groups are esterified with pentyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl 2,3,5,6-tetrachloroterephthalate typically involves the esterification of 2,3,5,6-tetrachloroterephthalic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
Dipentyl 2,3,5,6-tetrachloroterephthalate can undergo several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,3,5,6-tetrachloroterephthalic acid and pentanol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: 2,3,5,6-tetrachloroterephthalic acid and pentanol.
Reduction: Less chlorinated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dipentyl 2,3,5,6-tetrachloroterephthalate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatic esters.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which dipentyl 2,3,5,6-tetrachloroterephthalate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups can be hydrolyzed by esterases, releasing the active acid form, which can then interact with cellular components. The chlorine atoms on the benzene ring may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
Dimethyl 2,3,5,6-tetrachloroterephthalate: A similar compound where the ester groups are methyl instead of pentyl.
Diethyl 2,3,5,6-tetrachloroterephthalate: Another similar compound with ethyl ester groups.
Uniqueness
Dipentyl 2,3,5,6-tetrachloroterephthalate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with biological systems compared to its methyl and ethyl counterparts. The presence of pentyl groups may also affect the compound’s physical properties, such as melting point and boiling point, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
38233-12-4 |
|---|---|
分子式 |
C18H22Cl4O4 |
分子量 |
444.2 g/mol |
IUPAC名 |
dipentyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H22Cl4O4/c1-3-5-7-9-25-17(23)11-13(19)15(21)12(16(22)14(11)20)18(24)26-10-8-6-4-2/h3-10H2,1-2H3 |
InChIキー |
JGGSVJFCZQHCBA-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)

![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)
![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)




![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)
